2-Hexynyladenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

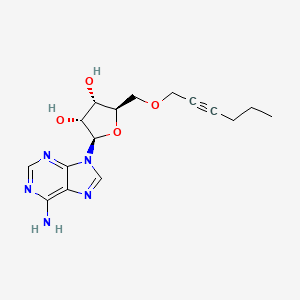

2-Hexynyladenosine, also known as this compound, is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Therapy

2-Hexynyladenosine has been studied for its effects on cancer cell proliferation and apoptosis. Research indicates that adenosine receptors play a crucial role in tumor biology, where they can either promote or inhibit cancer progression depending on the receptor subtype activated.

- Mechanism of Action : this compound primarily interacts with A3 adenosine receptors, which are implicated in inhibiting tumor growth and promoting apoptosis in various cancer cell lines. Studies have shown that activation of A3 receptors can lead to decreased cell viability and increased apoptosis in cancer cells, making it a potential candidate for targeted cancer therapies .

- Case Study : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through A3 receptor activation. This suggests its potential as a therapeutic agent in breast cancer treatment .

Neuroprotection

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Neuroinflammation Modulation : Research has indicated that this compound can modulate neuroinflammatory responses by acting on microglial cells. It enhances the production of anti-inflammatory cytokines like IL-10, which can help mitigate neuroinflammation associated with neurodegenerative diseases .

- Case Study : In an experimental model of Parkinson's disease, administration of this compound resulted in reduced neuronal death and improved motor function, highlighting its potential as a neuroprotective agent .

Drug Delivery Systems

This compound has also been investigated for its role in drug delivery systems, particularly using biodegradable nanoparticles.

- Biodegradable Nanoparticles : The attachment of this compound to poly(lactic acid)-poly(ethylene glycol) nanoparticles has shown promise in enhancing drug solubility and prolonging therapeutic effects. These nanoparticles can improve the bioavailability of hydrophobic drugs while targeting specific adenosine receptors to enhance therapeutic efficacy .

- Case Study : A study demonstrated that adenosine-conjugated nanoparticles effectively delivered anti-inflammatory drugs to chondrocytes, reducing inflammation and promoting cartilage regeneration in osteoarthritis models. This application underscores the versatility of this compound in enhancing drug delivery mechanisms .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | A3 receptor activation | Induces apoptosis in breast cancer cells |

| Neuroprotection | Modulates microglial inflammatory response | Reduces neuronal death in Parkinson's disease models |

| Drug Delivery Systems | Enhances drug solubility via nanoparticles | Improves bioavailability and targets specific cells |

Propiedades

Número CAS |

90596-73-9 |

|---|---|

Fórmula molecular |

C16H21N5O4 |

Peso molecular |

347.37 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hex-2-ynoxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H21N5O4/c1-2-3-4-5-6-24-7-10-12(22)13(23)16(25-10)21-9-20-11-14(17)18-8-19-15(11)21/h8-10,12-13,16,22-23H,2-3,6-7H2,1H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |

Clave InChI |

WIFJRCTUSUFDOJ-XNIJJKJLSA-N |

SMILES |

CCCC#CCOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES isomérico |

CCCC#CCOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

CCCC#CCOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Sinónimos |

2-H-Ado 2-hexynyladenosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.